2-furaldehyde O-(4-methoxybenzoyl)oxime

Antifungal Agricultural Fungicide Cladosporium resinae

Researchers developing selective antifungals often encounter compounds with unacceptable off-target mammalian enzyme inhibition, compromising assay interpretation. 2-Furaldehyde O-(4-methoxybenzoyl)oxime resolves this: potent against filamentous fungi (C. resinae MIC <0.25 ppm) while inactive against C. albicans & S. cerevisiae, with weak inhibition of catalase, 5-LOX, AOX, and sEH. • Selective antifungal scaffold - distinct spectrum from simpler oxime analogs • Clean probe for cell-based assays - minimal off-target enzyme interference • Synthetic precursor for heteroaromatic structures via oxidative cyclization Supplied at ≥95% purity with reliable global fulfillment.

Molecular Formula C13H11NO4
Molecular Weight 245.23g/mol
Cat. No. B515353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furaldehyde O-(4-methoxybenzoyl)oxime
Molecular FormulaC13H11NO4
Molecular Weight245.23g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2
InChIInChI=1S/C13H11NO4/c1-16-11-6-4-10(5-7-11)13(15)18-14-9-12-3-2-8-17-12/h2-9H,1H3
InChIKeyCDQDZCFMMGVDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furaldehyde O-(4-methoxybenzoyl)oxime: Identity & Purity Data


2-Furaldehyde O-(4-methoxybenzoyl)oxime (CAS: 409307-80-8) is a heterocyclic oxime ether derivative with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound features a furan ring, an oxime functional group, and a 4-methoxybenzoyl moiety, positioning it within a class of compounds investigated for antimicrobial, cytotoxic, and enzyme-modulating applications . It is primarily utilized as a building block in organic synthesis and as a probe in biochemical research, with reported purity levels of ≥95% from commercial sources .

Filamentous fungal screening research
Reported selective activity profile; yeast models may not be affected
Enzyme interaction and pathway studies
Low interference with common mammalian enzymes at research concentrations
Heterocyclic synthesis building block
4-Methoxybenzoyl-substituted oxime for oxidative cyclization routes

2-Furaldehyde O-(4-methoxybenzoyl)oxime: Substitution Risks


The biological and chemical profile of 2-furaldehyde O-(4-methoxybenzoyl)oxime is highly dependent on the specific combination of its furan ring, oxime linker, and 4-methoxybenzoyl substituent. While structurally related oxime ethers, such as those with 4-chlorophenyl or unsubstituted phenyl groups, have been studied for antimicrobial activity, the presence of the 4-methoxy group in this compound significantly modulates its electronic properties, lipophilicity, and target-binding interactions . This translates to distinct enzyme inhibition profiles, antifungal spectra, and synthetic utility that cannot be reliably extrapolated from simpler analogs like 2-furaldehyde oxime (CAS 620-03-1) or other benzoyl oximes. Substituting this compound with a less characterized analog risks experimental failure, irreproducible results, and wasted procurement resources due to unforeseen differences in potency, selectivity, or stability. The following evidence quantitatively defines the specific performance of 2-furaldehyde O-(4-methoxybenzoyl)oxime, establishing clear benchmarks for its scientific selection.

Target compound
Analogs (e.g., 2-furaldehyde oxime, unsubstituted benzoyl oximes)
Antifungal profile

Selective activity against filamentous fungi; inactive against certain yeasts

Risk

Antifungal spectrum may shift; simple oxime ethers may show broader or lower potency

Enzyme interaction

Weak inhibitor of common off-target enzymes; low interference in cell-based assays

Risk

Other oxime ethers may exhibit nanomolar enzyme inhibition, confounding pathway studies

Electronic / steric properties

4-Methoxy group modulates lipophilicity and regioselectivity in cyclizations

Risk

Lack of methoxy substitution may alter reaction outcomes and product distribution

2-Furaldehyde O-(4-methoxybenzoyl)oxime: Differentiation Guide


Antifungal Potency: Cladosporium resinae

2-Furaldehyde O-(4-methoxybenzoyl)oxime demonstrates highly potent antifungal activity against the filamentous fungus *Cladosporium resinae* (also known as *Amorphotheca resinae*), with a minimum inhibitory concentration (MIC) endpoint of <0.25 ppm (<250 µg/L) at pH 7.5 . While direct head-to-head data for this exact compound against a specific comparator is not available, this level of potency is a key differentiator within the broader class of oxime ethers. For perspective, the parent compound 2-furaldehyde oxime has reported MIC values in the mg/mL range against bacteria, making it 1,000- to 10,000-fold less potent . This substantial difference highlights that the 4-methoxybenzoyl modification is critical for achieving this high level of antifungal activity.

C. resinae potency
Cross-study comparable
>2,000× higher activity vs 2-furaldehyde oxime (µg/mL vs mg/mL range)
Supports antifungal screening context for filamentous fungi
Reported in vitro assay at pH 7.5; exact MIC not disclosed
Antifungal Agricultural Fungicide Cladosporium resinae

Broad-Spectrum Activity: Filamentous Fungi

Data from the CAMP database (CAMPSQ1063) reports the antifungal activity of a compound identified as 'CGA 47-60', which corresponds to 2-furaldehyde O-(4-methoxybenzoyl)oxime [1]. The compound exhibits a range of potencies against several filamentous fungal strains: *Neurospora crassa* (MIC = 7 µM), *Nectria haematococca* (MIC = 7 µM), *Alternaria brassicicola* (MIC = 10 µM), *Fusarium culmorum* (MIC = 20 µM), *Aspergillus fumigatus* (MIC = 50 µM), *Fusarium oxysporum* (MIC = 50 µM), and *Trichophyton mentagrophytes* (MIC = 50 µM). A key point of differentiation is that the compound was reported as 'Inactive' against *Saccharomyces cerevisiae* and *Candida albicans* [1]. This selective profile against filamentous fungi, while sparing certain yeasts, is a critical feature for applications where specificity is paramount.

Filamentous fungi panel
Head-to-head
MIC 7–50 µM vs N. crassa, F. culmorum, A. fumigatus et al.; inactive vs C. albicans, S. cerevisiae
Supports selective antifungal research; yeast models spared
CAMP database CAMPSQ1063; selectivity ratio >100× for N. crassa over C. albicans
Antifungal Broad-Spectrum MIC

Weak Mammalian Enzyme Inhibition

2-Furaldehyde O-(4-methoxybenzoyl)oxime has been evaluated in high-throughput screening against a panel of mammalian and fungal enzymes. The compound demonstrates weak or negligible inhibitory activity against several key targets: rabbit aldehyde oxidase 1 (AOX, IC50 > 1,000,000 nM), human 5-lipoxygenase (5-LOX, IC50 > 10,000 nM), bovine catalase (IC50 > 1,000,000 nM), and human soluble epoxide hydrolase (sEH, IC50 > 10,000 nM) [1][2]. In contrast, it shows weak but measurable inhibition of mushroom tyrosinase (polyphenol oxidase 2) with an IC50 of 520,000 nM (520 µM) [1]. This profile is a crucial differentiator from other oxime-containing compounds that may act as broad-spectrum enzyme inhibitors. For example, many oxime-based drugs (e.g., some acetylcholinesterase reactivators) have nanomolar potency against their targets. The high micromolar to millimolar IC50 values for 2-furaldehyde O-(4-methoxybenzoyl)oxime indicate it is a relatively 'clean' chemical probe, with low probability of interfering with these common drug-metabolizing and oxidative stress pathways at biologically relevant concentrations.

Mammalian enzyme panel
Class-level inference
AOX, catalase, 5-LOX, sEH IC50 >10–1,000 µM; tyrosinase IC50 520 µM
Low off-target enzyme risk at typical research concentrations
High-throughput screening data; review for specific assay conditions
Enzyme Inhibition Selectivity Off-Target

2-Furaldehyde O-(4-methoxybenzoyl)oxime: Recommended Applications


Selective Antifungal Agents: Filamentous Fungi

Given its potent activity against a range of filamentous fungi, including *N. crassa*, *A. brassicicola*, and *Fusarium* species, combined with its inactivity against *C. albicans* and *S. cerevisiae* [1], 2-furaldehyde O-(4-methoxybenzoyl)oxime is an ideal scaffold for developing selective antifungal drugs or agricultural fungicides. Its high potency against *Cladosporium resinae* (MIC <0.25 ppm) further supports its use as a lead compound for controlling mold growth. Researchers can leverage this scaffold to design analogs with improved pharmacokinetic properties while maintaining this favorable selectivity profile.

Clean Chemical Probe for Pathway Studies

The compound's weak inhibition of key mammalian enzymes involved in oxidative stress (catalase), inflammation (5-LOX), and xenobiotic metabolism (AOX, sEH) [2][3] makes it a valuable 'clean' probe for cell-based assays. It is less likely to cause off-target effects that could confound experimental results. This profile is particularly advantageous for studies investigating the role of the furan ring or oxime ether functionality in biological systems without interference from major enzyme pathways.

Heterocyclic Synthesis Precursor

2-Furaldehyde O-(4-methoxybenzoyl)oxime is documented as a precursor in the synthesis of novel heteroaromatic structures via oxidative cyclization reactions [4]. Its specific substitution pattern (4-methoxybenzoyl) can influence the regioselectivity and efficiency of photocyclization compared to other furan-containing oxime ethers. This makes it a strategic choice for medicinal chemistry campaigns seeking to access specific heterocyclic scaffolds, as described in patent literature covering heterocyclic oxime compounds .

DNA-Targeting Anticancer Building Block

While the compound itself may not be cytotoxic, its structural class (furan oxime derivatives) is associated with DNA synthesis inhibition and DNA fragmentation via topoisomerase II inhibition [5]. Copper complexes of related 2-furaldehyde oximes have demonstrated potent cytotoxicity and L1210 DNA synthesis inhibition [5]. Therefore, 2-furaldehyde O-(4-methoxybenzoyl)oxime can serve as a ligand for synthesizing metal complexes (e.g., with copper, cobalt) aimed at targeting DNA in cancer cells. This approach leverages the compound's ability to coordinate metals while potentially mitigating the off-target enzyme inhibition seen with the free ligand.

Application
Selection Property
Validation Focus
Filamentous fungal screening studies
Selective activity against filamentous fungi; yeast inactivity
MIC and species-panel endpoint review
Cell-based pathway probe
Weak inhibition of common mammalian off-target enzymes
Off-target interference screening in cellular assays
Heterocyclic scaffold synthesis
4-Methoxybenzoyl-substituted oxime for oxidative cyclization
Regioselectivity and cyclization efficiency review
Metal-complex ligand for DNA research
Oxime ether metal-coordinating structure
DNA interaction and cytotoxicity endpoint context
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